molecular formula C7H8N2O2 B13942051 3-(Hydroxyamino)benzamide CAS No. 252251-19-7

3-(Hydroxyamino)benzamide

Cat. No.: B13942051
CAS No.: 252251-19-7
M. Wt: 152.15 g/mol
InChI Key: UODDYEYDQIURQT-UHFFFAOYSA-N
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Description

3-(Hydroxyamino)benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Hydroxyamino)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst .

Industrial Production Methods

In industrial settings, the preparation of benzamides often involves the reaction between carboxylic acids and amines at high temperatures. this method may not be suitable for all functionalized molecules due to the high reaction temperatures required .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyamino)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may yield products with additional hydrogen atoms .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Hydroxyamino)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit histone deacetylase, an enzyme involved in the regulation of gene expression. This inhibition can lead to changes in the expression of genes involved in various biological processes, including cell growth and differentiation .

Comparison with Similar Compounds

3-(Hydroxyamino)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ from those of other benzamide derivatives.

Properties

IUPAC Name

3-(hydroxyamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-7(10)5-2-1-3-6(4-5)9-11/h1-4,9,11H,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODDYEYDQIURQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NO)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665590
Record name 3-(Hydroxyamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252251-19-7
Record name 3-(Hydroxyamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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